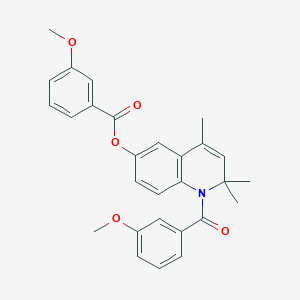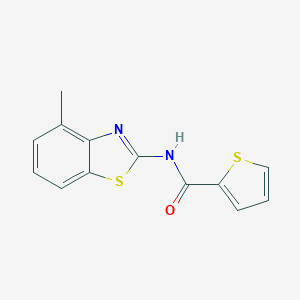![molecular formula C28H19FN4O2S B408411 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B408411.png)
2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving malononitrile and an appropriate aldehyde.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide.
Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile
- 2-Amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile
Uniqueness
The presence of the fluorophenyl group in 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.
特性
分子式 |
C28H19FN4O2S |
|---|---|
分子量 |
494.5g/mol |
IUPAC名 |
2-amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C28H19FN4O2S/c29-21-10-6-19(7-11-21)25(34)17-36-28-24(15-31)26(23(14-30)27(32)33-28)20-8-12-22(13-9-20)35-16-18-4-2-1-3-5-18/h1-13H,16-17H2,(H2,32,33) |
InChIキー |
PMLWJVOBBLHEAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)C4=CC=C(C=C4)F)N)C#N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)C4=CC=C(C=C4)F)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B408329.png)

![dimethyl 2-{1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408331.png)
![2-[1,1'-biphenyl]-4-yl-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B408333.png)
![4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408335.png)
![5-(2,4-dichlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408337.png)
![5-(4-fluorobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408338.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408341.png)
![DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408344.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl propanoate](/img/structure/B408345.png)

![2-Oxo-2-phenylethyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B408348.png)
![2-Chloro-1-(chloromethyl)ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B408349.png)
![Pentyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408351.png)
